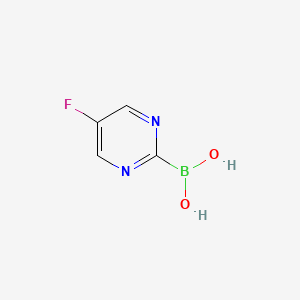
(5-Fluoropyrimidin-2-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Fluoropyrimidin-2-yl)boronic acid: is a boronic acid derivative that contains a fluorinated pyrimidine ring. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. The presence of both fluorine and boronic acid functional groups makes it a versatile reagent in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Direct Borylation: One common method for preparing (5-Fluoropyrimidin-2-yl)boronic acid involves the direct borylation of 5-fluoropyrimidine.
Lithiation-Borylation: Another method involves the lithiation of 5-fluoropyrimidine followed by reaction with a boron electrophile.
Industrial Production Methods: Industrial production of this compound generally follows similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Suzuki-Miyaura Coupling: (5-Fluoropyrimidin-2-yl)boronic acid is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Strong Bases: Such as potassium carbonate or sodium hydroxide for deprotonation and activation.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols and Ketones: Formed through oxidation of the boronic acid group.
Substituted Pyrimidines: Formed through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry:
Synthetic Reagent: (5-Fluoropyrimidin-2-yl)boronic acid is used as a building block in the synthesis of complex organic molecules.
Biology and Medicine:
Drug Development: This compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry:
Mecanismo De Acción
Mechanism: The primary mechanism by which (5-Fluoropyrimidin-2-yl)boronic acid exerts its effects is through its participation in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond .
Molecular Targets and Pathways:
Palladium Catalysts: The interaction with palladium catalysts is crucial for the activation and subsequent reaction of the boronic acid group.
Nucleophiles: The fluorine atom in the pyrimidine ring can be targeted by nucleophiles in substitution reactions.
Comparación Con Compuestos Similares
(5-Fluoropyridin-2-yl)boronic acid: Similar in structure but contains a pyridine ring instead of a pyrimidine ring.
(5-Fluoro-2-pyridyl)boronic acid: Another fluorinated boronic acid with a pyridine ring.
(2-Chloro-5-fluoropyrimidin-2-yl)boronic acid: Contains a chlorine atom in addition to the fluorine atom.
Uniqueness:
Fluorine Substitution: The presence of a fluorine atom in the pyrimidine ring enhances the compound’s reactivity and stability.
Versatility: The combination of a boronic acid group and a fluorinated pyrimidine ring makes it a versatile reagent in various chemical reactions.
Propiedades
Fórmula molecular |
C4H4BFN2O2 |
|---|---|
Peso molecular |
141.90 g/mol |
Nombre IUPAC |
(5-fluoropyrimidin-2-yl)boronic acid |
InChI |
InChI=1S/C4H4BFN2O2/c6-3-1-7-4(5(9)10)8-2-3/h1-2,9-10H |
Clave InChI |
UITCFPORAKTYJB-UHFFFAOYSA-N |
SMILES canónico |
B(C1=NC=C(C=N1)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


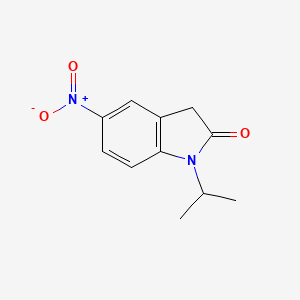
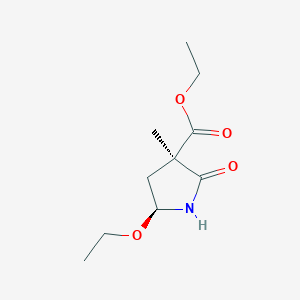

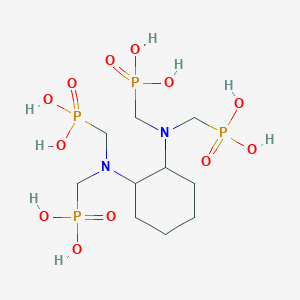
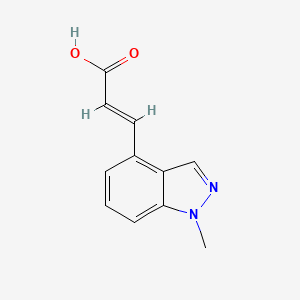
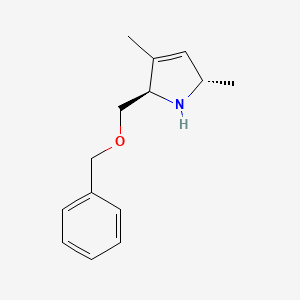
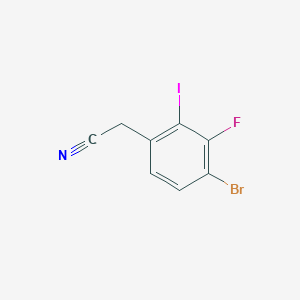
![tert-butyl N-[(2S)-1-[[(2S)-2-[methoxy(methyl)amino]-4-methylpentanoyl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B15204171.png)
![[2-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 2-(furan-2-yl)quinoline-4-carboxylate](/img/structure/B15204179.png)


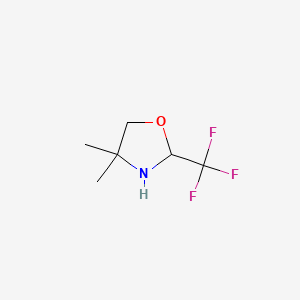
![5-[4-(Benzyloxy)phenyl]-2-furoic acid](/img/structure/B15204208.png)
![2-ethyl-4-methyl-6-(piperazin-1-yl)-2H-pyrazolo[3,4-b]pyridine](/img/structure/B15204222.png)
